molecular formula C59H87N13O13S B1583119 Scyliorhinin I CAS No. 103425-21-4

Scyliorhinin I

Cat. No. B1583119
M. Wt: 1218.5 g/mol
InChI Key: LSFZLJJVGIYLDA-SRYPMHJGSA-N
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Description

Scyliorhinin I is a linear decapeptide derived from the gut of dogfish (Scyliorhinus canicula). It belongs to the tachykinin family of polypeptides and shares a C-terminal amino acid sequence (-Phe-X-Gly-Leu-Met-NH₂) with other tachykinins like substance P (SP), neurokinin A (NKA), and neurokinin B (NKB) . Unlike other tachykinins, Scyliorhinin I exhibits high affinity for both NK-1 and NK-2 binding sites and low affinity for NK-3 binding sites .


Molecular Structure Analysis

Scyliorhinin I adopts a linear structure, consisting of ten amino acid residues. Its primary sequence is as follows: H-Phe-X-Gly-Leu-Met-NH₂ . The specific identity of the residue denoted as “X” remains crucial for its dual receptor affinity. Structural studies using circular dichroism and 2D-1H NMR spectroscopy have shed light on its membrane-induced conformation .

properties

IUPAC Name

(3S)-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H87N13O13S/c1-35(2)29-44(56(82)66-41(51(63)77)25-28-86-4)65-49(74)34-64-53(79)45(32-39-21-23-40(73)24-22-39)69-57(83)46(30-37-15-7-5-8-16-37)71-55(81)43(20-12-14-27-61)68-59(85)48(33-50(75)76)72-58(84)47(31-38-17-9-6-10-18-38)70-54(80)42(19-11-13-26-60)67-52(78)36(3)62/h5-10,15-18,21-24,35-36,41-48,73H,11-14,19-20,25-34,60-62H2,1-4H3,(H2,63,77)(H,64,79)(H,65,74)(H,66,82)(H,67,78)(H,68,85)(H,69,83)(H,70,80)(H,71,81)(H,72,84)(H,75,76)/t36-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFZLJJVGIYLDA-SRYPMHJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCCN)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H87N13O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1218.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Scyliorhinin I

CAS RN

103425-21-4
Record name Scyliorhinin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103425214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
274
Citations
SH Buck, JL Krstenansky - European journal of pharmacology, 1987 - Elsevier
The dogfish intestinal, linear tachykinin scyliorhinin I (SCYI) and cyclic tachykinin scyliorhinin II (SCYII) bound with differential selectivity to mammalian tachykinin, membrane receptor …
Number of citations: 39 www.sciencedirect.com
JM Conlon, CF Deacon, L O'Toole, L Thim - FEBS letters, 1986 - Wiley Online Library
… It is not possible on the basis of this study to conclude that scyliorhinin I and II are derived from the same biosynthetic precursor. Further immunohistochemical work is underway, …
Number of citations: 133 febs.onlinelibrary.wiley.com
R Korolkiewicz, W Śliwiński, P Rekowski… - Pharmacological …, 1997 - Elsevier
… -scyliorhinin-I and its analogues contracted the gastric fundus with a decline in strength: galanin(1–13)-[norleucine10]-scyliorhinin-I… scyliorhinin I and its analogues modified in position 8 …
Number of citations: 18 www.sciencedirect.com
Y Wang, BA Barton, L Thim, PF Nielsen… - General and comparative …, 1999 - Elsevier
… Galanin and scyliorhinin I (a tachykinin with limited structural similarity to mammalian … (Tyr 3 → Ser) compared with scyliorhinin I previously isolated from bowfin stomach but five amino …
Number of citations: 27 www.sciencedirect.com
A Dike, SM Cowsik - Biophysical journal, 2005 - cell.com
… the membrane-induced structure of scyliorhinin I with the aid of circular … The results show that scyliorhinin I exists in a random coil … An extended highly flexible N-terminus of scyliorhinin I …
Number of citations: 13 www.cell.com
J Kågström, M Axelsson… - Journal of experimental …, 1994 - journals.biologists.com
… , following injections of the elasmobranch tachykinins scyliorhinin I and II. The resistance in the … Scyliorhinin I (SCY I) produced a biphasic change in the coeliac vascular resistance: an …
Number of citations: 9 journals.biologists.com
R Patacchini, L Quartara, K Rolka, J Zboinska… - European journal of …, 1993 - Elsevier
… in position 7 of the scyliorhinin I sequence on the selectivity of scyliorhinin I towards tachykinin receptors, This position, which is occupied by Tyr in scyliorhinin I, is the variable position …
Number of citations: 5 www.sciencedirect.com
S Rodziewicz‐Motowidło, A Łegowska… - The Journal of …, 2000 - Wiley Online Library
… In recent years, a decapeptide belonging to the tachykinin family, Scyliorhinin I (1), isolated … The amino acid sequence of Scyliorhinin I (ScyI) is as follows: Ala 1 -Lys 2 -Phe 3 -Asp 4 -…
Number of citations: 7 onlinelibrary.wiley.com
J Zboinska, K Rolka, G Kupryszewski… - Collection of …, 1993 - cccc.uochb.cas.cz
Seven analogues of scyliorhinin I modified in positions 3, 6, 7 and 8 were synthesized by … position 8 appeared significantly more active than scyliorhinin I and substance P, whereas the …
Number of citations: 4 cccc.uochb.cas.cz
RP Korolkiewicz, Z Konstanski, P Rekowski… - … Medical Journal of …, 2002 - europepmc.org
… The study was undertaken to establish the pharmacological basis of the stimulatory activity of galantide (M15) and galanin(1-14)-(a-aminobutyric acid8-[Abu8])scyliorhinin-I [Scy-I] …
Number of citations: 4 europepmc.org

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